N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide
Description
N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide: is a synthetic organic compound that belongs to the class of sulfinyl compounds It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom
Properties
IUPAC Name |
N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-13(6-2)12(14)10(4)17(15)11-7-8-16-9(11)3/h7-8,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDSPYOCIZASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)S(=O)C1=C(OC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. The furan ring is then functionalized to introduce the sulfinyl and propanamide groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions of sulfinyl-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The furan ring’s aromatic nature allows for π-π interactions with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
- N,N-diethyl-3-{[(5-methylfuran-2-yl)methyl]amino}benzamide
- N,N-diethyl-2-(2-methylfuran-3-yl)acetamide
Comparison: N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. The furan ring’s position and substitution pattern also contribute to its unique properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
